molecular formula C10H10ClN3O5 B2803744 1-(6-Chloro-3-nitro-2-pyridinyl)-4-hydroxy-2-pyrrolidinecarboxylic acid CAS No. 1031244-78-6

1-(6-Chloro-3-nitro-2-pyridinyl)-4-hydroxy-2-pyrrolidinecarboxylic acid

Cat. No. B2803744
CAS RN: 1031244-78-6
M. Wt: 287.66
InChI Key: OKJUDFAWKRSCKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(6-Chloro-3-nitro-2-pyridinyl)-4-hydroxy-2-pyrrolidinecarboxylic acid” is C10H10ClN3O4 . The average mass is 271.657 Da and the monoisotopic mass is 271.035980 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I have access to .

Scientific Research Applications

Biomarker Applications

Measurement of human urinary carcinogen metabolites, including various nitrosamines and their metabolites, offers crucial insights into tobacco and cancer research. Such metabolites have been quantified in smokers or non-smokers exposed to environmental tobacco smoke, providing essential information about carcinogen dose, exposure delineation, and metabolism in humans. Nitrosamines like NNAL and NNAL-Gluc, derived from tobacco-specific carcinogens, stand out for their high sensitivity and specificity, marking significant utility in studies on environmental tobacco smoke exposure and harm reduction strategies in tobacco products (Hecht, 2002).

Biotechnological Routes

Lactic acid, a major hydroxycarboxylic acid produced from biomass, is a precursor for synthesizing biodegradable polymers and serves as a feedstock for green chemistry, producing various chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological routes. This highlights the potential of using biotechnological processes to replace chemical routes in producing lactic acid derivatives, considering their "greener" properties (Gao, Ma, & Xu, 2011).

Corrosion Inhibition

Quinoline derivatives, including those with nitro substituents like the compound , have shown effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. These compounds, especially those with polar substituents such as hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2), exhibit significant potential in preventing metallic corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O5/c11-8-2-1-6(14(18)19)9(12-8)13-4-5(15)3-7(13)10(16)17/h1-2,5,7,15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUDFAWKRSCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C2=C(C=CC(=N2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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